2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Phenoxyacetamide Moiety: This involves the reaction of phenol derivatives with acetic anhydride, followed by amidation with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
- 2-{2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
- 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-10-12-16(13-11-15)25-21(28)14-29-20-9-5-3-7-18(20)22-26-23(30-27-22)17-6-2-4-8-19(17)24/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
AYTQSDGCWJQNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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